molecular formula C19H21ClN4O B11456966 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11456966
M. Wt: 356.8 g/mol
InChI Key: CDZXCTXLAKIRRE-UHFFFAOYSA-N
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Description

2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is of interest due to its potential pharmacological properties, including its use in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves a multi-step process:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-chloroaniline with piperazine under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. This forms the intermediate 3-chlorophenylpiperazine.

  • Quinazolinone Core Formation: : The intermediate is then reacted with 4-methyl-2-nitrobenzaldehyde in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation to form the quinazolinone core.

  • Cyclization and Final Product Formation: : The final step involves cyclization of the intermediate under acidic or basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro group (if present in intermediates) using agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the nitro intermediates.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its activity against certain biological targets, making it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications. It is being investigated for its efficacy in treating conditions such as anxiety, depression, and other central nervous system disorders due to its interaction with neurotransmitter receptors.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the serotonin and dopamine pathways. This modulation can lead to changes in neurotransmitter levels, which may account for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
  • 2-[4-(3-bromophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
  • 2-[4-(3-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

Compared to its analogs, 2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to the presence of the 3-chlorophenyl group, which may confer distinct pharmacological properties. This specific substitution pattern can influence the compound’s binding affinity and selectivity for various biological targets, potentially leading to different therapeutic outcomes.

Properties

Molecular Formula

C19H21ClN4O

Molecular Weight

356.8 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H21ClN4O/c1-13-18-16(6-3-7-17(18)25)22-19(21-13)24-10-8-23(9-11-24)15-5-2-4-14(20)12-15/h2,4-5,12H,3,6-11H2,1H3

InChI Key

CDZXCTXLAKIRRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCCC2=O

Origin of Product

United States

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